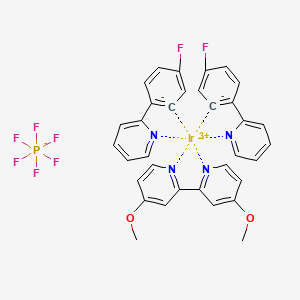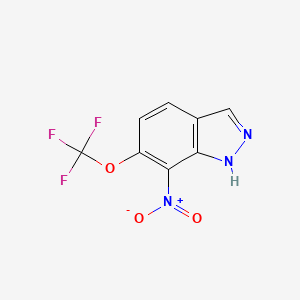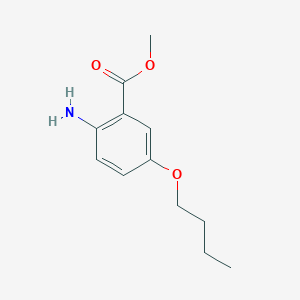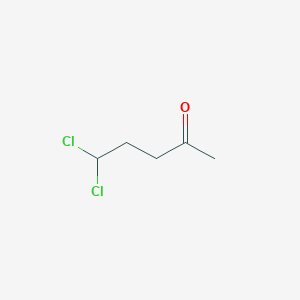
5,5-Dichloropentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dichloropentan-2-one is an organic compound with the molecular formula C5H8Cl2O It is a chlorinated ketone, characterized by the presence of two chlorine atoms attached to the fifth carbon of a pentanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloropentan-2-one typically involves the chlorination of pentan-2-one. One common method is the interaction of 1-methylcyclobutanol with calcium hypochlorite (Ca(OCl)2), followed by the decomposition of the resulting hypochlorite in the presence of an iron(II) salt. This method offers a high selectivity of 98% for the formation of the desired ketone .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar chlorination techniques, ensuring the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification methods can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5-Dichloropentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The ketone group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
5,5-Dichloropentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which 5,5-Dichloropentan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
- 3,5-Dichloropentan-2-one
- 5-Chloro-2-pentanone
- Dichloromethane
- Methyl vinyl ketone
Comparison: 5,5-Dichloropentan-2-one is unique due to the positioning of its chlorine atoms, which can significantly influence its reactivity and interactions compared to similar compounds. For instance, 3,5-Dichloropentan-2-one has chlorine atoms on different carbons, leading to different chemical behavior and applications .
Propriétés
Formule moléculaire |
C5H8Cl2O |
|---|---|
Poids moléculaire |
155.02 g/mol |
Nom IUPAC |
5,5-dichloropentan-2-one |
InChI |
InChI=1S/C5H8Cl2O/c1-4(8)2-3-5(6)7/h5H,2-3H2,1H3 |
Clé InChI |
XPYRKUASNOLLLV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


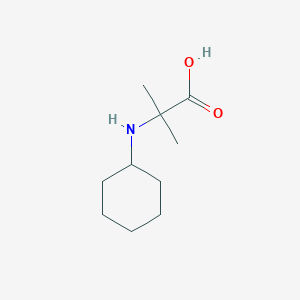
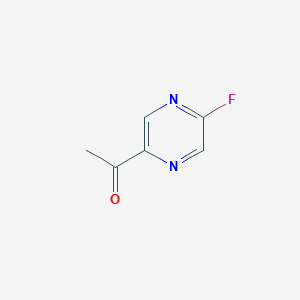
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
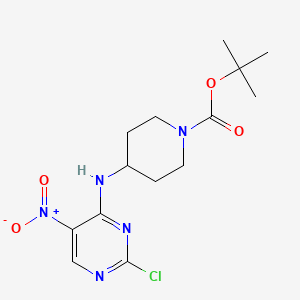

![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)
![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)

